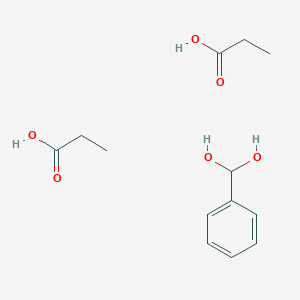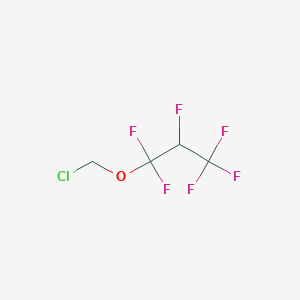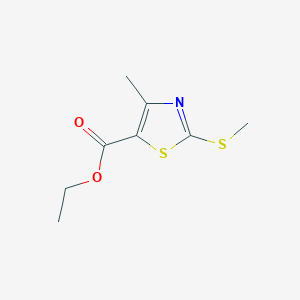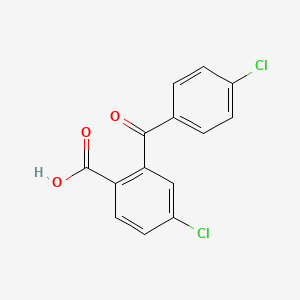![molecular formula C12H14Cl4O5Sn2 B14631052 1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane CAS No. 54807-81-7](/img/structure/B14631052.png)
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is a chemical compound known for its unique structure and properties It is a distannoxane derivative, characterized by the presence of two tin atoms connected through oxygen bridges and substituted with dichloroacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane typically involves the reaction of dichloroacetic acid with a suitable tin precursor. One common method includes the following steps:
Preparation of the Tin Precursor: A tin compound such as tin(IV) chloride is reacted with an appropriate ligand to form the tin precursor.
Formation of the Distannoxane Core: The tin precursor is then treated with a base to form the distannoxane core.
Substitution with Dichloroacetyl Groups: Finally, the distannoxane core is reacted with dichloroacetic acid under controlled conditions to introduce the dichloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tin atoms in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin centers.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the breakdown of the distannoxane core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the dichloroacetyl groups.
Oxidation and Reduction: Products vary depending on the oxidation state of the tin atoms.
Hydrolysis: Products include tin oxides and dichloroacetic acid derivatives.
科学的研究の応用
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as catalysts and polymers.
Medicinal Chemistry: Investigated for its potential as an anti-tumor and anti-inflammatory agent.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane involves its interaction with molecular targets through its dichloroacetyl groups and tin centers. The compound can form complexes with biological molecules, influencing cellular processes such as apoptosis and inflammation . The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and cellular signaling pathways is of particular interest.
類似化合物との比較
Similar Compounds
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane: Similar structure but with chloroacetyl groups instead of dichloroacetyl groups.
Distannoxane Derivatives: Various derivatives with different substituents on the distannoxane core.
Uniqueness
1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is unique due to its specific dichloroacetyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
54807-81-7 |
|---|---|
分子式 |
C12H14Cl4O5Sn2 |
分子量 |
617.5 g/mol |
IUPAC名 |
[[(2,2-dichloroacetyl)oxy-bis(ethenyl)stannyl]oxy-bis(ethenyl)stannyl] 2,2-dichloroacetate |
InChI |
InChI=1S/2C2H2Cl2O2.4C2H3.O.2Sn/c2*3-1(4)2(5)6;4*1-2;;;/h2*1H,(H,5,6);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
PCCAHEDLNYXJPI-UHFFFAOYSA-L |
正規SMILES |
C=C[Sn](C=C)(OC(=O)C(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



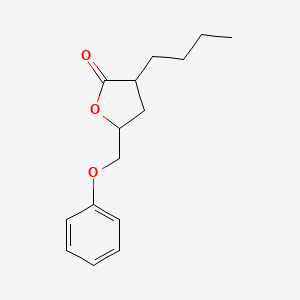
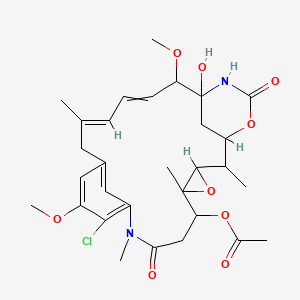

![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
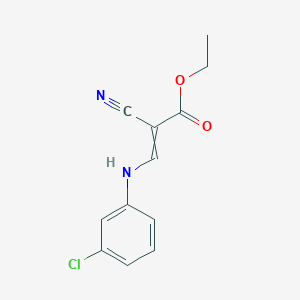
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
